1-(2-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine
Description
Properties
IUPAC Name |
1-(2-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQGDXUZBOTLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 2-bromophenylamine with 4,6-dimethylpyrimidine-2-amine in the presence of a guanidine reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Synthetic Pathways
The compound is typically synthesized via condensation reactions involving guanidine precursors. A representative method involves:
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Step 1 : Reaction of 2-bromoaniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a guanidine source (e.g., guanidine hydrochloride).
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Step 2 : Alkylation or arylation under controlled conditions (e.g., chlorobenzene, 95–100°C) to introduce the bromophenyl group .
Key Reaction Parameters :
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Solvent | Chlorobenzene or trifluoroethanol | 42–76% | |
| Temperature | 95–160°C (microwave-assisted) | – | |
| Catalyst | Ammonium acetate or HCl | – |
Alkylation and Arylation
The guanidine nitrogen atoms act as nucleophiles in alkylation/arylation reactions:
Cyclocondensation Reactions
The compound participates in cyclization with bis-electrophiles to form fused heterocycles:
| Bis-Electrophile | Product | Yield | Conditions |
|---|---|---|---|
| 1,1,3,3-Tetramethoxypropane | Pyrimido[1,2-a]pyrimidine | 64% | TFE, 160°C, microwave |
| 4-Methoxybut-3-enone | 8-Methyl-4H-pyrimidopyrimidine | 64% | THF, reflux |
Mechanistic Insight :
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Cyclization proceeds via nucleophilic attack of the guanidine nitrogen on the electrophilic carbon, followed by ring closure .
Acid-Base Reactions
The guanidine group (pKa ~13.5) undergoes protonation-deprotonation:
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Protonation : Forms stable hydrochloride salts in HCl/EtOH .
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Deprotonation : Reacts with strong bases (e.g., NaH) to generate reactive anions for further functionalization .
Oxidation and Reduction
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Oxidation : Hydrogen peroxide or KMnO4 oxidizes the guanidine moiety to urea derivatives .
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Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the pyrimidine ring to dihydropyrimidine .
Comparative Reactivity Analysis
| Derivative | Reactivity Trend | Notes |
|---|---|---|
| 2-Fluorophenyl analog | Faster alkylation kinetics | Enhanced electrophilicity of F |
| 4-Chlorophenyl analog | Higher cyclization yields | Steric effects from Cl substituent |
Industrial-Scale Considerations
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Continuous Flow Synthesis : Achieves higher efficiency and purity (>98%) .
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Purification : Recrystallization (ethanol/water) or column chromatography (SiO2, CH2Cl2/MeOH) .
This compound’s reactivity is leveraged in medicinal chemistry for developing kinase inhibitors and antimicrobial agents . For further details, consult primary literature on guanidine cyclocondensation mechanisms .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block in the synthesis of more complex molecules. It can participate in various organic reactions such as:
- Oxidation: Using agents like hydrogen peroxide or potassium permanganate.
- Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
These reactions highlight its versatility as a reagent in organic synthesis.
Biology
Research into the biological activities of 1-(2-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has identified potential antimicrobial and anticancer properties. Studies suggest that it may interact with specific molecular targets, influencing various biochemical pathways. The unique structure allows it to bind selectively to certain enzymes or receptors, making it a candidate for further investigation in drug development.
Medicine
The therapeutic potential of this compound is being explored in several contexts:
- Anticancer Research: Initial studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Activity: Its efficacy against certain bacterial strains suggests possible applications as an antimicrobial agent.
Ongoing research aims to elucidate its mechanisms of action and determine its viability as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethylpyrimidinyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The guanidine core plays a crucial role in its biological activity by facilitating interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Position : The ortho-bromo group in the target compound may introduce steric hindrance compared to para-substituted analogs like S13 (4-methoxyphenyl) .
- Electronic Effects : Electron-withdrawing groups (e.g., bromine, CF3) vs. electron-donating groups (e.g., methoxy, propoxy) influence electronic density and binding interactions. For instance, the trifluoromethyl analog (303094-67-9) has a lower pKa (~4.69), enhancing ionization under physiological conditions .
- Synthetic Yields : Yields for guanidine derivatives range from 35% (S13) to 42% (S11), reflecting challenges in thiourea oxidation and purification .
Physicochemical Properties
Biological Activity
1-(2-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H14BrN5. The synthesis typically involves the reaction of 2-bromophenylamine with 4,6-dimethylpyrimidine-2-amine in the presence of guanidine reagents. Common solvents include ethanol or methanol, often requiring heating to facilitate the reaction.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The bromophenyl and dimethylpyrimidinyl groups enhance its binding affinity to various enzymes and receptors. The guanidine core facilitates critical interactions that modulate biological pathways .
Therapeutic Applications
Research has indicated potential applications in the following areas:
- Anticancer Activity : Studies have shown that guanidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Alzheimer's Disease : A study highlighted the compound's ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. This inhibition was confirmed through both in vitro and in vivo assays .
Case Studies
- Inhibition of β-Secretase : A notable study synthesized several biaryl guanidine derivatives, including related compounds to this compound. Among these, certain derivatives demonstrated IC50 values as low as 97 nM against BACE1, indicating strong inhibitory potential .
- Anticancer Properties : Research involving similar guanidine compounds has suggested their efficacy in targeting various cancer cell lines, with observed mechanisms including apoptosis and modulation of signaling pathways related to tumor growth .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated phenyl guanidines:
| Compound Name | Halogen | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | Br | TBD | Potential BACE1 inhibitor |
| 1-(2-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine | Cl | TBD | Anticancer activity |
| 1-(2-Fluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine | F | TBD | Antimicrobial properties |
Note : Specific IC50 values for some compounds are still under investigation.
Q & A
Q. What synthetic methodologies are commonly used to prepare 1-(2-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine?
The synthesis of guanidine derivatives typically involves condensation reactions between amines and carbonyl-containing precursors. For example, Schiff base formation via the reaction of hydrazine derivatives with aldehydes (e.g., indole-3-carboxaldehyde) can yield guanidine ligands, which may be further functionalized . Ternary guanidine sulfamates can react with alcohols or amines in the presence of formaldehyde to form pyrimidine derivatives, suggesting a pathway applicable to the target compound . Metal-catalyzed coupling reactions (e.g., for bromophenyl groups) and heterocyclization strategies are also critical for introducing substituents like 4,6-dimethylpyrimidin-2-yl .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of bromophenyl and pyrimidinyl groups.
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving crystal structures and bonding geometries, especially in metal complexes .
- Elemental Analysis : To verify purity and stoichiometry.
- FT-IR Spectroscopy : To identify functional groups like guanidine’s N–H and C=N bonds .
Q. What biological activities are reported for structurally analogous guanidine derivatives?
Guanidine compounds exhibit broad bioactivity, including:
- Anticancer effects : Schiff base guanidine-metal complexes (e.g., Cu(II), Co(II)) show cytotoxic activity against hepatocellular carcinoma via apoptosis induction .
- Antimicrobial properties : Pyrimidine-containing guanidines demonstrate bactericidal activity due to polar interactions with microbial membranes .
- Enzyme inhibition : Phosphoryl guanidine derivatives interfere with Taq polymerase activity, suggesting potential for PCR optimization or molecular tool development .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate interactions between this compound and biological targets?
MD simulations of guanidine-enzyme complexes (e.g., Taq polymerase) reveal critical binding residues and conformational changes during catalysis. For instance, phosphoryl guanidine oligonucleotides (PGOs) show reduced elongation efficiency due to steric clashes and altered hydrogen bonding in polymerase active sites . Similar methods can model interactions between the bromophenyl-pyrimidinyl guanidine and targets like kinases or DNA repair enzymes.
Q. What strategies enhance cytotoxic activity through metal complexation?
Coordination with transition metals (e.g., Cu(II), Ni(II)) can amplify cytotoxicity by stabilizing the guanidine ligand in a planar geometry, facilitating DNA intercalation or reactive oxygen species (ROS) generation. Optimizing the metal-ligand ratio (e.g., 2:1 M:L) and selecting metals with redox-active properties are key . Cytotoxicity assays (e.g., MTT) should compare free ligands vs. complexes to validate efficacy .
Q. How do bromophenyl and pyrimidinyl substituents influence reactivity and stability?
- Bromophenyl group : Enhances electrophilicity for nucleophilic substitution reactions and may participate in halogen bonding with biomolecules.
- 4,6-Dimethylpyrimidinyl group : Increases steric bulk, potentially improving metabolic stability and target selectivity. Computational studies (e.g., DFT) can quantify electronic effects on basicity and solubility .
Q. What sustainable synthesis approaches exist for guanidine derivatives?
Biosynthetic routes using cyanobacteria to produce guanidine via a guanidine biosynthesis (GUB) cycle offer a green alternative to traditional methods reliant on fossil fuels. This involves rewiring nitrogen metabolism pathways, though challenges in yield and host strain optimization remain .
Q. How can guanidine-functionalized polymers expand applications in detoxification or materials science?
Grafting guanidine groups onto polymers (e.g., nylon-6,6) creates non-leaching antimicrobial materials effective against nerve agents like diisopropyl fluorophosphate (DFP). The decontamination efficiency depends on the [guanidine]/[DFP] ratio and polymer hydrophobicity . Such materials are also explored for zeolite synthesis, where guanidines template plate-like MFI crystals with enhanced mass transfer properties .
Q. What challenges arise in balancing antimicrobial efficacy with cytotoxicity?
While guanidine polymers (e.g., PHMB) exhibit low hemolytic activity, optimizing charge delocalization is critical to minimize mammalian cell toxicity. Structure-activity relationship (SAR) studies should vary alkyl chain lengths and substituents to fine-tune membrane selectivity .
Q. How do guanidine modifications affect enzymatic inhibition efficiency?
Introducing electron-withdrawing groups (e.g., bromine) can enhance binding to enzyme active sites. For example, osmium-bound N-hydroxyguanidine derivatives undergo oxidation to release nitric oxide (NO), a mechanism applicable to designing enzyme inhibitors or NO donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
